Product packaging for 3,5-Bis(chloromethyl)-1,2,4-oxadiazole(Cat. No.:CAS No. 1194-01-0)

3,5-Bis(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1650739
CAS No.: 1194-01-0
M. Wt: 166.99 g/mol
InChI Key: DGVAPROAWBSWQI-UHFFFAOYSA-N
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Description

Contextualization of 1,2,4-Oxadiazole (B8745197) Ring Systems in Organic Synthesis

The 1,2,4-oxadiazole ring is a significant scaffold in organic and medicinal chemistry. nih.govrjptonline.org These five-membered heterocycles are aromatic and electron-poor. rjptonline.org A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester groups. rjptonline.orgscielo.br This property is valuable in drug design, as it can improve the metabolic stability of a potential drug candidate by replacing easily hydrolyzed ester or amide functionalities. scielo.br

The ring system also acts as a linker for substituents and can participate in hydrogen bonding. rjptonline.orgscielo.br The presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom confers specific electronic properties, with the electron-withdrawing effect being more pronounced at the C5 position than at the C3 position. rjptonline.org The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, further enhances its utility in synthesis. scielo.br A variety of synthetic methods have been developed for creating 3,5-disubstituted-1,2,4-oxadiazoles, often starting from amidoximes and carboxylic acid derivatives or through 1,3-dipolar cycloaddition reactions. nih.govscielo.brnih.govresearchgate.net

Significance of Chloromethyl Functionalization in Heterocyclic Scaffolds

The introduction of chloromethyl (-CH2Cl) groups onto heterocyclic rings is a critical strategy for chemical diversification. ontosight.ai These groups are highly reactive and serve as valuable handles for subsequent synthetic transformations. ontosight.ai The chlorine atom is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of other functional groups through nucleophilic substitution reactions. ontosight.ai

For a compound like 3,5-Bis(chloromethyl)-1,2,4-oxadiazole, the two chloromethyl groups at positions 3 and 5 of the stable oxadiazole ring make it a bifunctional building block. ontosight.ai This allows for the synthesis of more complex molecules, potentially leading to symmetrical or unsymmetrical derivatives by reacting with one or both chloromethyl sites. This functionalization is a key step in using the oxadiazole core to build larger, pharmacologically active compounds. ontosight.ai The strategic placement of such reactive groups on a stable heterocyclic core is a common and powerful approach in the design and synthesis of new chemical entities. nih.govnih.gov

Historical Development and Evolution of Research on 1,2,4-Oxadiazoles

The history of the 1,2,4-oxadiazole ring system dates back to 1884, when it was first synthesized by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab]diazole". nih.govscielo.brresearchgate.net For nearly eight decades following its discovery, the heterocycle received only sporadic attention from the chemical community. nih.govresearchgate.net

A significant resurgence of interest occurred in the 1960s when chemists noted its capacity for photochemical rearrangement into other heterocyclic systems. nih.govresearchgate.netchim.it This unique reactivity sparked more intensive investigation into its chemical properties. Over the last few decades, and particularly in the last 20 years, research on 1,2,4-oxadiazoles has expanded dramatically, largely fueled by their applications in medicinal chemistry and materials science. nih.govrjptonline.org The recognition of the 1,2,4-oxadiazole moiety as a valuable pharmacophore and a stable bioisostere for ester and amide groups has cemented its importance in modern drug discovery. nih.govrjptonline.orgscielo.br This has led to the development of numerous new synthetic methodologies to access a wide diversity of substituted 1,2,4-oxadiazoles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2N2O B1650739 3,5-Bis(chloromethyl)-1,2,4-oxadiazole CAS No. 1194-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O/c5-1-3-7-4(2-6)9-8-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVAPROAWBSWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152442
Record name 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)-
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Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-01-0
Record name 3,5-Bis(chloromethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)-
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Synthetic Methodologies for 3,5 Bis Chloromethyl 1,2,4 Oxadiazole and Its Precursors

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Core Construction

The synthesis of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with applications ranging from materials science to pharmaceuticals. rjptonline.org Methodologies for constructing this five-membered heterocycle are broadly categorized into two primary strategies: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides. researchgate.netpsu.edu The choice of strategy dictates the substitution pattern of the resulting oxadiazole, as the nitrile precursor can be linked at either the C3 or C5 position depending on the pathway chosen. rjptonline.orgpsu.edu

Amidoxime-Based Heterocyclization Reactions

The most prevalent and versatile route to 3,5-disubstituted 1,2,4-oxadiazoles begins with an amidoxime. researchgate.net This approach, which can be classified as a [4+1] synthesis, involves the reaction of an amidoxime, which provides four of the ring atoms (N-C-N-O), with a one-carbon electrophile, typically a carboxylic acid or its derivative. chim.it This pathway can be executed in a stepwise manner or as a one-pot procedure.

A classical and widely used method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents such as acyl chlorides, anhydrides, or esters. researchgate.netnih.gov This process typically occurs in two distinct stages. The first stage is the O-acylation of the amidoxime to form a stable O-acylamidoxime intermediate, which is often isolated and purified. mdpi.comnih.gov This acylation step is analogous to amide bond formation and can be achieved by reacting the amidoxime with an acyl chloride, frequently in the presence of a base like pyridine (B92270). rjptonline.orgresearchgate.net

In the second stage, the isolated O-acylamidoxime undergoes cyclodehydration to form the aromatic 1,2,4-oxadiazole ring. ias.ac.in This cyclization often requires heating or the use of a catalyst. ijpsm.com For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been effectively used to promote the cyclization of O-acylamidoximes in solvents like tetrahydrofuran (B95107) (THF) at room temperature, reducing reaction times significantly. rjptonline.org

To improve efficiency and simplify procedures, one-pot methods have been developed where the O-acylamidoxime intermediate is generated and cyclized in situ without isolation. mdpi.comnih.gov These contemporary approaches are highly valued in drug discovery for their operational simplicity. ias.ac.in The success of these one-pot reactions hinges on the choice of the solvent and base system, which must facilitate both the initial O-acylation and the subsequent intramolecular cyclodehydration. chim.itresearchgate.net

Aprotic bipolar solvents, particularly dimethyl sulfoxide (B87167) (DMSO), are frequently employed in combination with strong inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.comnih.gov The NaOH/DMSO superbase system, for example, has been shown to effectively promote the condensation of amidoximes with carboxylic acid esters at room temperature, leading to a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netnih.gov Other systems, such as potassium carbonate (K2CO3) or the use of the Vilsmeier reagent to activate carboxylic acids, have also been successfully implemented. nih.gov

Amidoxime TypeCarboxylic Acid DerivativeConditions (Base/Solvent)TemperatureYield Range (%)
Aryl/AlkylEstersNaOH / DMSORoom Temp11-90 nih.gov
ArylCarboxylic AcidsVilsmeier Reagent / Et3N / CH2Cl2Room Temp61-93 mdpi.comnih.gov
Arylgem-DibromomethylarenesK2CO3 / DMF100 °C~90 nih.gov
ArylAcyl ChloridesPyridineRefluxVariable rjptonline.org

1,3-Dipolar Cycloaddition Strategies

An alternative major pathway to the 1,2,4-oxadiazole scaffold is through a [3+2] cycloaddition reaction. chim.it This method involves the reaction of a 1,3-dipole with a dipolarophile.

The most common 1,3-dipolar cycloaddition for this purpose is the reaction of a nitrile oxide with a nitrile. rjptonline.orgnih.gov Nitrile oxides are reactive intermediates that are typically generated in situ from precursors such as hydroximoyl chlorides (also known as chloro oximes or an oxime chloride) via dehydrochlorination with a base. mdpi.comnih.gov The generated nitrile oxide then undergoes a cycloaddition reaction with the triple bond of a nitrile to form the 1,2,4-oxadiazole ring. mdpi.com

This synthetic route can be limited by the relatively low reactivity of the nitrile dipolarophile and by the propensity of the nitrile oxide to undergo dimerization, which can lead to furoxan (1,2,5-oxadiazole-2-oxide) byproducts. nih.gov However, the reaction can be promoted under certain conditions. For example, platinum(IV) catalysts have been used to facilitate the cycloaddition under mild conditions, improving the yield of the desired 1,2,4-oxadiazole. nih.gov Iron(III) nitrate (B79036) has also been used to mediate a one-pot synthesis from alkynes and nitriles, proceeding through an in situ nitrile oxide intermediate. organic-chemistry.org

Targeted Synthesis of 3,5-Bis(chloromethyl)-1,2,4-Oxadiazole

The synthesis of the specifically substituted compound This compound can be achieved by applying the general synthetic principles outlined above, using appropriately functionalized precursors. The most direct and logical approach is an amidoxime-based heterocyclization.

This targeted synthesis involves the reaction of chloroacetamidoxime with an acylating agent containing a chloromethyl group, such as chloroacetyl chloride . researchgate.net In this reaction, the chloroacetamidoxime serves as the precursor for the C3-substituted chloromethyl group, while the chloroacetyl chloride provides the C5-substituted chloromethyl group.

The reaction proceeds via the initial O-acylation of chloroacetamidoxime by chloroacetyl chloride to form the key intermediate, O-(chloroacetyl)chloroacetamidoxime. This intermediate then undergoes intramolecular cyclodehydration to yield the final product, This compound . This transformation can be performed as a two-step sequence or as a more efficient one-pot procedure using conditions known to promote both acylation and cyclization, such as heating in a suitable solvent or using a base/solvent system like pyridine or NaOH/DMSO. rjptonline.orgmdpi.comnih.gov The synthesis of a related compound, 3-(chloromethyl)-1,2,4-oxadiazole, has been reported starting from 2-chloro-acetamide oxime (chloroacetamidoxime), confirming the viability of this precursor for introducing the C3-chloromethyl moiety. chemicalbook.com

Precursor 1 (C3-Source)Precursor 2 (C5-Source)Key IntermediateProduct
ChloroacetamidoximeChloroacetyl chlorideO-(chloroacetyl)chloroacetamidoximeThis compound

Alternative, though less direct, strategies could include the [3+2] cycloaddition of chloroacetonitrile (B46850) oxide (generated from 2-chloro-N-hydroxyacetimidoyl chloride) with chloroacetonitrile, or the controlled dimerization of chloroacetonitrile oxide. ontosight.airesearchgate.net

Specific Synthetic Routes Involving Chlorinated Precursors

The synthesis of the 1,2,4-oxadiazole ring system frequently employs precursors that already contain the desired substituents or reactive handles. For the synthesis of this compound, the use of chlorinated starting materials is a direct and logical approach. These methods often involve the cyclization of a linear precursor where the chloromethyl groups are already in place. For instance, intermediates such as 5-aryl-3-chloromethyl-1,2,4-oxadiazoles can be prepared from the reaction of 2-chloro-N-hydroxy acetamidines with substituted benzoyl chlorides. rjptonline.org

Condensation Reactions with Chloroacetaldehyde (B151913) Derivatives

One of the primary methods for the formation of the this compound structure involves the condensation of a suitable nitrile oxide with a chloroacetaldehyde derivative, followed by a cyclization step. ontosight.ai While specific literature detailing this exact transformation for the title compound is sparse, the general mechanism is well-understood in heterocycle synthesis. In a related context, the condensation of α-chloroacetaldehyde with thioformamide (B92385) is a known route to thiazoles, highlighting the utility of chloroacetaldehyde as a building block for five-membered heterocycles. researchgate.net The reaction would likely proceed via the formation of an intermediate that subsequently undergoes dehydration and ring closure to yield the stable aromatic 1,2,4-oxadiazole ring.

Cyclization of Chloroacetyl Chloride with Amidoximes

A more extensively documented and versatile method for constructing the 1,2,4-oxadiazole core is the reaction between an amidoxime and an acyl chloride. nih.gov This reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to form the oxadiazole ring. researchgate.net

To synthesize this compound, this method would involve the reaction of 2-chloro-acetamide oxime with chloroacetyl chloride. chemicalbook.comscispace.comktu.edu.tr The multifunctional nature of chloroacetyl chloride makes it an effective two-carbon building block for cyclization reactions. niscpr.res.in The process involves two key steps:

O-Acylation: The amidoxime is acylated by chloroacetyl chloride. This step can be facilitated by a base to neutralize the HCl byproduct.

Cyclization: The resulting O-acylamidoxime intermediate is then induced to cyclize, often by heating, to form the final 1,2,4-oxadiazole product. researchgate.net

This synthetic strategy is broadly applicable for creating various 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign methodologies. The synthesis of 1,2,4-oxadiazoles has benefited from this trend through the adoption of techniques that reduce reaction times, minimize solvent use, and improve energy efficiency. wjarr.com These green approaches are applicable to the synthesis of a wide range of oxadiazole derivatives, including those with thermosensitive functional groups. mdpi.comnih.gov

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 1,2,4-oxadiazoles, microwave irradiation dramatically reduces reaction times from hours to mere minutes, often leading to higher yields and simplified purification processes. acs.orgnih.gov This technique has been successfully used for one-pot, three-component syntheses of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. organic-chemistry.org The method is suitable for generating libraries of compounds for medicinal chemistry research. acs.org A novel methodology for synthesizing 1,2,4-oxadiazoles even employs silica (B1680970) gel as a solid support under microwave irradiation to facilitate the construction of the heterocyclic ring. nih.gov

Research Findings on Microwave-Assisted 1,2,4-Oxadiazole Synthesis

ReactantsConditionsKey FindingsReference
Carboxylic Acids & AmidoximesPolymer-supported reagents, Microwave heatingRapid and efficient synthesis; reaction times reduced from hours to minutes; high yields and purities. acs.org
Nitriles, Hydroxylamine (B1172632), Meldrum's AcidsMicrowave irradiation, Solvent-freeOne-pot reaction providing good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org
Amidoximes & Acyl ChloridesNH₄F/Al₂O₃, Microwave irradiationEffective heterocyclization with improved efficacy. nih.gov
Isoniazid & Aromatic AldehydeDMF (catalytic), Microwave (300W)Synthesis of 1,3,4-oxadiazole (B1194373) derivatives in 3 minutes. nih.gov
Benzamidoxime & 3-Aryl-acryloyl chloridesSilica gel support, Microwave irradiationA new, fast, and efficient strategy for building the 1,2,4-oxadiazole ring. nih.gov

Solvent-Free and Superbase Medium Conditions

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free synthesis of 1,2,4-oxadiazoles has been achieved, particularly in conjunction with microwave assistance, using solid supports like potassium fluoride. nih.gov One-pot reactions between nitriles, hydroxylamine, and aldehydes have been successfully carried out under solvent-free and microwave conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in excellent yields. organic-chemistry.orgresearchgate.net

Another innovative approach involves the use of a superbase medium, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO). nih.gov This system facilitates the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com This method offers a simple purification protocol and avoids the need for heating, although reaction times can be longer. nih.gov The reaction of amidoximes with aldehydes in a NaOH/DMSO medium in an open flask also leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles at ambient temperature. mdpi.com

Catalytic Systems in 1,2,4-Oxadiazole Formation

The use of catalysts can significantly enhance the efficiency and selectivity of 1,2,4-oxadiazole synthesis, often allowing for milder reaction conditions. chim.it A variety of catalytic systems, including base, acid, and metal-based catalysts, have been developed.

Tetrabutylammonium fluoride (TBAF) has been identified as a mild and efficient catalyst for the cyclization of O-acylamidoximes. rjptonline.orgnih.gov Other bases like pyridine are also commonly used. nih.gov For one-pot syntheses from nitriles, a combination of PTSA-ZnCl₂ has proven to be an efficient and mild catalyst system. organic-chemistry.org

More advanced catalytic methods include:

Platinum Catalysis: Platinum(IV) complexes can catalyze the 1,3-dipolar cycloaddition of nitrile oxides to nitriles under mild conditions, a route that is often otherwise unfavorable. nih.gov

Copper Catalysis: Copper-catalyzed cascade reactions have been developed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.comnih.gov

Photoredox Catalysis: In a "green chemistry" approach, visible light in the presence of an organic dye photoredox catalyst can promote the [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes to form 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net

Overview of Catalytic Systems in 1,2,4-Oxadiazole Synthesis

CatalystReaction TypeConditionsKey AdvantagesReference
Tetrabutylammonium fluoride (TBAF)Cyclization of O-acylamidoximesTHF, Room TemperatureMild and efficient, reduces reaction time. rjptonline.orgnih.govchim.it
PTSA-ZnCl₂Condensation of amidoximes and nitriles-Efficient and mild catalyst for one-pot synthesis. organic-chemistry.org
Platinum(IV) complexes1,3-Dipolar cycloaddition of nitrile oxides to nitrilesMild conditionsEnables an otherwise unfavorable reaction pathway. nih.gov
CopperCascade oxidative reaction of amidines and methylarenesMild conditionsOne-pot, tandem process involving C-H bond oxidation. mdpi.comnih.gov
Vilsmeier ReagentOne-pot synthesis from nitriles and carboxylic acidsCH₂Cl₂, Room TemperatureActivates both carboxylic acids and O-acylamidoxime intermediates. nih.govmdpi.com
Organic Dye (Photoredox)[3+2]-CycloadditionVisible light"Green chemistry" approach, though yields can be moderate. nih.gov

Role of Tetrabutylammonium Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) has emerged as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net Its primary role is to facilitate the cyclodehydration of O-acylamidoxime precursors at room temperature, a significant improvement over traditional methods that often require harsh conditions and high temperatures. nih.govresearchgate.net

The use of TBAF for this transformation was first reported in 2001, demonstrating that stoichiometric or catalytic amounts of TBAF in a solvent such as tetrahydrofuran (THF) could smoothly convert O-acylamidoximes into their corresponding 1,2,4-oxadiazoles. nih.gov The reaction mechanism involves TBAF acting as a strong base in an anhydrous solvent. It is proposed that the fluoride ion deprotonates the O-acylamidoxime, initiating a cyclization cascade that results in the formation of the 1,2,4-oxadiazole ring and the elimination of water. nih.gov An intermediate in this process can be isolated if the reaction is quenched at low temperatures, which rapidly dehydrates in the presence of TBAF to form the final product. nih.gov

Table 1: Examples of TBAF-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Entry R1 R2 TBAF (equiv.) Solvent Time (h) Yield (%)
1 Phenyl Methyl 1.0 THF 1 95
2 4-Chlorophenyl Methyl 1.0 THF 1 92
3 4-Methoxyphenyl Methyl 1.0 THF 1 98
4 Phenyl Phenyl 1.0 THF 1 96
5 Methyl Phenyl 0.1 THF 24 85

Reactivity and Mechanistic Investigations of 3,5 Bis Chloromethyl 1,2,4 Oxadiazole

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The reactivity of 3,5-Bis(chloromethyl)-1,2,4-oxadiazole is fundamentally dictated by the electronic properties of the 1,2,4-oxadiazole ring. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, exhibits distinct characteristics that make it a subject of extensive study.

Electron Deficiency and Aromaticity Considerations

The 1,2,4-oxadiazole ring is characterized by a low degree of aromaticity and the presence of a relatively weak O–N bond. chim.itarkat-usa.org This reduced aromaticity makes the ring susceptible to various chemical transformations and rearrangements into more stable heterocyclic systems. chim.itarkat-usa.org The presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom results in a significant electron deficiency across the ring system. nih.gov Consequently, the entire ring acts as an electron-withdrawing group, which in turn increases the reactivity of its attached substituents, such as the chloromethyl groups in the title compound.

Nucleophilic Attack on Ring Carbons (C3 and C5)

The electron-deficient nature of the 1,2,4-oxadiazole ring renders the carbon atoms at the C3 and C5 positions electrophilic and thus vulnerable to nucleophilic attack. chim.it Due to the high electrophilicity of the heterocycle, nucleophilic attacks on the oxadiazole ring are more common than electrophilic substitutions. chim.it Research has shown that various nucleophilic agents can react at these positions, particularly when activated by electron-withdrawing groups. For instance, studies on related compounds like 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate have identified it as a suitable starting material for obtaining SNAr products at the C5 position using several nucleophiles. chim.it

Chemical Transformations of Chloromethyl Substituents

The chloromethyl groups at the C3 and C5 positions of this compound are highly reactive sites, serving as versatile handles for the synthesis of a wide array of derivatives. The electron-withdrawing character of the oxadiazole ring enhances the reactivity of these side chains.

Nucleophilic Substitution Reactions

The chloromethyl groups readily undergo nucleophilic substitution (SN) reactions, allowing for the introduction of various functional groups. The carbon atom of the -CH₂Cl group is electrophilic, making it a prime target for nucleophiles. This reactivity allows this compound to serve as a crucial building block for more complex molecules. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form new carbon-heteroatom bonds. For example, reactions with primary or secondary amines would yield the corresponding aminomethyl derivatives, while reaction with alkoxides or thiolates would produce ethers and thioethers, respectively. This versatility is pivotal in the synthesis of pharmacologically active compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution on Chloromethyl Oxadiazoles (B1248032)
ReactantNucleophileProduct TypeSignificance
This compoundPrimary/Secondary Amine (R₂NH)Bis(aminomethyl) OxadiazoleSynthesis of biologically active amine derivatives.
This compoundAlkoxide (RO⁻)Bis(alkoxymethyl) OxadiazoleFormation of ether linkages.
This compoundThiolate (RS⁻)Bis(thioether) OxadiazoleCreation of thioether derivatives.
This compoundAzide (N₃⁻)Bis(azidomethyl) OxadiazoleIntermediate for amines or triazoles.

Derivatization via Halogen Exchange

The chlorine atoms of the chloromethyl groups can be substituted with other halogens through halogen exchange reactions, most notably the Finkelstein reaction. byjus.comwikipedia.org This SN2 reaction involves treating the alkyl chloride with a metal halide salt, such as sodium iodide in acetone (B3395972), to replace the chlorine with iodine. byjus.comwikipedia.org This transformation is often driven to completion by the precipitation of the less soluble sodium chloride from the acetone solvent. wikipedia.org Converting the chloromethyl groups to iodomethyl groups can be advantageous, as iodides are better leaving groups, thus facilitating subsequent nucleophilic substitution reactions. This two-step strategy (halogen exchange followed by nucleophilic substitution) can provide access to derivatives that are not readily synthesized directly from the chloromethyl compound.

Rearrangement Reactions of 1,2,4-Oxadiazoles

A defining characteristic of the 1,2,4-oxadiazole ring is its propensity to undergo rearrangement reactions, often leading to the formation of more stable heterocyclic isomers. arkat-usa.orgbyjus.com These transformations are typically driven by the inherent strain and weak O-N bond within the ring. arkat-usa.org

Prominent among these are the Boulton–Katritzky Rearrangement (BKR) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itarkat-usa.orgbyjus.com

Boulton–Katritzky Rearrangement (BKR): This thermal rearrangement is one of the most studied transformations of 1,2,4-oxadiazoles. chim.it It involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This attack, facilitated by the polarized and easily cleaved O-N bond, results in the formation of a new, often more stable, heterocyclic system. chim.it For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. organic-chemistry.org

ANRORC Mechanism: The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement is another significant reaction pathway. chim.it This mechanism is common for five-membered heterocycles bearing electron-withdrawing groups. It involves an initial nucleophilic attack on an electrophilic ring carbon (typically C5), leading to the opening of the oxadiazole ring. chim.it The resulting intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. chim.it For instance, bidentate nucleophiles like hydrazine (B178648) can attack the C5 position, leading to a ring-opened intermediate that cyclizes by attacking the C3 position, ultimately forming a triazole. chim.it

Table 2: Major Rearrangement Reactions of the 1,2,4-Oxadiazole Ring
RearrangementKey FeaturesTypical Outcome
Boulton–Katritzky (BKR)Intramolecular; involves a 3-atom side chain with a nucleophilic center attacking the ring N(2) atom.Formation of a new 5-membered heterocycle (e.g., 1,2,3-triazoles, 1,2,4-triazoles, imidazoles). chim.it
ANRORCIntermolecular nucleophilic addition, followed by ring opening and subsequent ring closure.Transformation into different heterocyclic systems (e.g., triazoles, regioisomeric oxadiazoles). chim.it

Thermal and Photochemical Rearrangements

The 1,2,4-oxadiazole nucleus is known to undergo rearrangements under both thermal and photochemical conditions, leading to the formation of more stable heterocyclic systems. researchgate.netosi.lv These reactions are driven by the inherent instability of the O-N bond within the oxadiazole ring. psu.edu

Thermal Rearrangements: Thermally induced rearrangements of 1,2,4-oxadiazoles often proceed through cleavage of the weak O-N bond. For 3,5-disubstituted 1,2,4-oxadiazoles, the specific pathway and products are highly dependent on the substituents. While specific studies on the thermal behavior of this compound are not extensively documented, general principles suggest that heating could lead to fragmentation or isomerization. For instance, some 1,2,4-oxadiazoles are known to rearrange to more stable 1,2,4-triazoles or other heterocycles. researchgate.net The presence of the chloromethyl groups could also lead to intermolecular reactions at elevated temperatures.

Photochemical Rearrangements: Photochemical stimulation of 1,2,4-oxadiazoles provides an alternative pathway for rearrangement. rsc.org Irradiation of 3,5-disubstituted 1,2,4-oxadiazoles can lead to various products depending on the substituents and the reaction medium. rsc.org For example, irradiation of some 3-amino-5-aryl-1,2,4-oxadiazoles results in their isomerization to 1,3,4-oxadiazoles. rsc.org In other cases, photolysis can lead to the formation of open-chain products. rsc.org For this compound, it is plausible that UV irradiation could induce homolytic cleavage of the C-Cl bond, generating radical intermediates that could undergo further reactions. DFT studies on similar compounds have shown that photoinduced rearrangements can proceed through different routes, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). nih.gov

Boulton–Katritzky Rearrangement (BKR) Pathways

The Boulton-Katritzky rearrangement is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. chim.itnih.gov This reaction involves an intramolecular nucleophilic attack from a side chain at the C3 position onto the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. psu.educhim.it The general mechanism involves a three-atom side-chain (X-Y-Z) at the C3 position, where Z is a nucleophilic atom. chim.it

For a Boulton-Katritzky rearrangement to occur with this compound, the chloromethyl group at the C3 position would need to be converted into a suitable three-atom side-chain with a terminal nucleophile. For example, reaction of the chloromethyl group with a dinucleophile could introduce the necessary functionality. The rearrangement would then proceed via an intramolecular cyclization, with the side-chain nucleophile attacking the N2 position of the oxadiazole ring. Studies on other 3,5-disubstituted 1,2,4-oxadiazoles have shown that this rearrangement can lead to a variety of new heterocyclic structures, such as 1,2,4-triazoles and imidazoles. researchgate.netchim.it

A study on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles demonstrated their instability in the presence of acids and bases, leading to rearrangement into spiropyrazolinium salts via a Boulton-Katritzky pathway. nih.gov This highlights the propensity of the 1,2,4-oxadiazole ring to undergo such rearrangements when an appropriate side chain is present.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Reactions

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant reaction pathway for 1,2,4-oxadiazoles, particularly when treated with strong nucleophiles. chim.itnih.gov This reaction involves the initial addition of a nucleophile to an electrophilic carbon of the oxadiazole ring, followed by the opening of the ring, and subsequent recyclization to form a new heterocyclic product. chim.it

In the case of this compound, the C5 position is an electrophilic site susceptible to nucleophilic attack. A nucleophile could add to this position, initiating the ring-opening of the oxadiazole. The presence of the chloromethyl group at C5 can influence the subsequent steps. For instance, the chloride ion could act as a leaving group in a later step.

Research on other 1,2,4-oxadiazoles has shown that ANRORC reactions can be used to synthesize a variety of heterocyclic compounds. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) proceeds via an ANRORC-like mechanism to yield tetrahydro-isoxazolo-[3,4-d]-pyrimidines. chim.it Similarly, reactions of 1,2,4-oxadiazoles with hydrazine have been shown to produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov Theoretical studies on the ANRORC reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine have provided detailed mechanistic insights, indicating that the reaction proceeds through a spiro intermediate. rsc.org

The general applicability of ANRORC reactivity has been demonstrated even in the absence of strong electron-withdrawing groups at the C5 position. nih.gov This suggests that this compound could likely undergo ANRORC reactions with suitable nucleophiles.

Studies on Intermediate Formation and Reaction Pathways

Understanding the formation of reactive intermediates is crucial for elucidating the reaction mechanisms of this compound. The chloromethyl groups and the inherent reactivity of the oxadiazole ring can give rise to various transient species.

In Situ Generation of Reactive Intermediates

The chloromethyl groups in this compound are versatile functionalities for the in situ generation of reactive intermediates. For example, treatment with a strong base could lead to the formation of a ylide or a carbene-like species. Alternatively, reaction with a Lewis acid could enhance the electrophilicity of the chloromethyl carbon, facilitating nucleophilic attack and the formation of cationic intermediates.

Furthermore, the 1,2,4-oxadiazole ring itself can be a source of reactive intermediates. As discussed, thermal or photochemical cleavage of the O-N bond can generate diradical or nitrene-like species, which can then undergo a variety of transformations. rsc.org The specific intermediates formed will depend on the reaction conditions and the nature of any other reagents present.

While direct studies on the in situ generation of intermediates from this compound are not widely reported, the known reactivity of the 1,2,4-oxadiazole core and the presence of the reactive chloromethyl groups provide a strong basis for predicting the types of intermediates that could be formed and harnessed for synthetic purposes. researchgate.netchim.it

Data Tables

Table 1: General Reactivity of 1,2,4-Oxadiazoles

Reaction TypeGeneral ConditionsTypical ProductsReference
Thermal RearrangementHeatingIsomeric heterocycles (e.g., 1,2,4-triazoles) researchgate.net
Photochemical RearrangementUV irradiationIsomeric heterocycles, open-chain products rsc.orgnih.gov
Boulton-Katritzky RearrangementPresence of a suitable side-chain at C3, often with base or acid catalysisNew heterocyclic systems (e.g., 1,2,4-triazoles, imidazoles) chim.itnih.gov
ANRORC ReactionStrong nucleophiles (e.g., hydrazine, amines)New heterocyclic systems (e.g., 1,2,4-triazoles, pyrimidines) chim.itnih.govrsc.org

Table 2: Examples of Boulton-Katritzky Rearrangements of Substituted 1,2,4-Oxadiazoles

Starting MaterialReagent/ConditionsProductReference
5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazolesAcid or baseSpiropyrazolinium salts nih.gov
N-(1,2,4-Oxadiazol-3-yl)-hydrazonesHeat1,2,4-Triazoles researchgate.net
3-Acylamino-1,2,4-oxadiazolesBaseImidazoles chim.it

Table 3: Examples of ANRORC Reactions of Substituted 1,2,4-Oxadiazoles

Starting MaterialNucleophileProductReference
3-Chloro-1,2,4-oxadiazolesAllylamineTetrahydro-isoxazolo-[3,4-d]-pyrimidines chim.it
Various 1,2,4-oxadiazolesHydrazine3-Amino-1,2,4-triazoles nih.gov
Polyfluoroaryl-1,2,4-oxadiazolesMethylhydrazineIndazoles rsc.org

Derivatization Strategies and Synthetic Utility of 3,5 Bis Chloromethyl 1,2,4 Oxadiazole

As a Versatile Building Block in Organic Synthesis

The utility of 3,5-bis(chloromethyl)-1,2,4-oxadiazole in organic synthesis stems directly from its structure. The two chloromethyl (-CH2Cl) groups serve as reactive electrophilic sites, readily participating in nucleophilic substitution reactions. ontosight.ai This allows for the straightforward introduction of a wide variety of functional groups, making the compound a versatile building block for more complex molecules. ontosight.ai

The 1,2,4-oxadiazole (B8745197) core itself is of great interest in medicinal chemistry, often employed as a metabolically stable bioisostere for ester and amide functionalities. researchgate.net This characteristic allows chemists to design molecules with improved pharmacokinetic profiles while retaining biological activity. The presence of two reactive handles on this stable core enhances its utility, enabling the construction of symmetrical or unsymmetrical derivatives for structure-activity relationship (SAR) studies. Research on related chloromethyl oxadiazoles (B1248032) has shown their value in developing new pharmacologically active compounds, highlighting the potential of the bis(chloromethyl) variant as a precursor for novel therapeutics. mdpi.com

Synthesis of Complex Heterocyclic Architectures

The bifunctionality of this compound is instrumental in its use for constructing elaborate molecular frameworks and complex heterocyclic systems. ontosight.airesearchgate.net Its ability to react with two equivalents of a nucleophile, or sequentially with two different nucleophiles, provides a pathway to diverse and intricate chemical structures. researchgate.netbanglajol.info This has been leveraged in the synthesis of molecules with potential applications in materials science and medicinal chemistry. daneshyari.comnih.gov

Hybrid molecules, which integrate two or more distinct pharmacophoric units into a single entity, are a key strategy in modern drug design. This compound is an ideal scaffold for this purpose. The chloromethyl groups can be derivatized by reacting them with nucleophiles that are themselves part of another bioactive molecule. For instance, a linear synthetic strategy has been successfully employed to create novel amine derivatives from a related chloromethyl-substituted oxadiazole by treating it with various primary or secondary amines, resulting in hybrid compounds. banglajol.info This approach allows for the combination of the 1,2,4-oxadiazole core with other heterocyclic systems, such as triazoles or pyridines, to explore synergistic biological effects. nih.gov

The compound serves as a valuable linker for the synthesis of polycyclic and multicyclic systems. The two reactive sites can bridge other molecular fragments or participate in cyclization reactions to form fused or spirocyclic structures. A notable example is the synthesis of complex energetic materials where the 1,2,4-oxadiazole ring acts as a stable, high-nitrogen core. Research has detailed the construction of multicyclic compounds like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, where the oxadiazole unit connects two furazan (B8792606) rings. osti.gov Furthermore, the reactivity of the oxadiazole ring itself can sometimes be harnessed to create fused systems; for example, related 1,2,4-oxadiazole derivatives have been transformed into complex polycyclic structures like tetrahydro-isoxazolo-[3,4-d]-pyrimidines through rearrangement and cycloaddition reactions. chim.it This demonstrates the potential of the core structure in building diverse polycyclic architectures.

Functionalization at the Chloromethyl Positions

The primary reactivity of this compound is centered on the two chloromethyl substituents. ontosight.ai These groups are excellent electrophiles, making them susceptible to nucleophilic attack and displacement of the chloride ion. This reactivity has been scrutinized in related molecules, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, where the chloromethyl group readily reacts with a variety of nucleophiles. researchgate.net Even the more sterically hindered trichloromethyl group on a 1,2,4-oxadiazole ring has been shown to undergo nucleophilic displacement, indicating the high reactivity of such haloalkyl substituents. researchgate.net

The chloromethyl groups undergo facile substitution with oxygen, sulfur, and nitrogen nucleophiles to yield a diverse range of derivatives.

Amine Derivatives: Reaction with primary or secondary amines affords the corresponding 3,5-bis(aminomethyl)-1,2,4-oxadiazole derivatives. This reaction is a cornerstone for building libraries of compounds for biological screening, as demonstrated in the synthesis of novel amine derivatives from a similar 5-(chloromethyl)-1,3,4-oxadiazole precursor. banglajol.info Studies on complex oxadiazoles confirm that the chloromethyl group readily reacts with N-nucleophiles. researchgate.net

Thioether Derivatives: Treatment with thiols (R-SH) or their corresponding thiolates (RS⁻) produces stable thioether linkages. This has been demonstrated in the synthesis of various thioethers containing a 1,2,4-oxadiazole ring. researchgate.net The reaction of the chloromethyl group with S-nucleophilic reagents is a well-established transformation. researchgate.net

Ether Derivatives: The formation of ethers is achieved through reaction with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. This Williamson-ether-synthesis-type reaction expands the range of accessible derivatives.

The following table summarizes these common functionalization reactions.

Nucleophile (Nu-H)Reagent/ConditionsProductDerivative Class
Primary Amine (R-NH₂)Base (e.g., K₂CO₃), Solvent3,5-Bis((R-amino)methyl)-1,2,4-oxadiazoleSecondary Amine
Secondary Amine (R₂NH)Base (e.g., Et₃N), Solvent3,5-Bis((R₂-amino)methyl)-1,2,4-oxadiazoleTertiary Amine
Thiol (R-SH)Base (e.g., NaH), Solvent3,5-Bis((R-thio)methyl)-1,2,4-oxadiazoleThioether
Alcohol (R-OH)Base (e.g., NaH), Solvent3,5-Bis((R-oxy)methyl)-1,2,4-oxadiazoleEther

Creating new carbon-carbon bonds at the methylene (B1212753) positions further broadens the synthetic utility of this compound, allowing for chain extension and the introduction of other important functional groups.

Cyano Derivatives: The displacement of chloride by a cyanide anion (e.g., from NaCN or KCN) is a standard and efficient method to produce 3,5-bis(cyanomethyl)-1,2,4-oxadiazole. The resulting nitrile groups are themselves versatile functional handles that can be hydrolyzed to carboxylic acids or reduced to amines. The incorporation of cyano groups is a known strategy in the development of bioactive molecules. nih.gov

Other Carbon-Linked Derivatives: A variety of carbon nucleophiles can be used to form C-C bonds. For example, reactions with enolates derived from β-dicarbonyl compounds or with organometallic reagents like Grignards (in the presence of a copper catalyst) or organocuprates can introduce alkyl or aryl groups. While specific examples for the title compound are specialized, the general reactivity pattern of benzylic-like halides supports these transformations. Advanced methods such as Friedel-Crafts-type hydroarylation have been used on related oxadiazole systems to form carbon-carbon bonds. beilstein-journals.org

This table outlines methods for forming C-C bonds at the chloromethyl positions.

NucleophileReagent/ConditionsProductDerivative Class
CyanideNaCN or KCN, DMSO3,5-Bis(cyanomethyl)-1,2,4-oxadiazoleDinitrile
Malonic Ester EnolateDiethyl malonate, NaOEt, EtOHDiethyl 2,2'-((1,2,4-oxadiazole-3,5-diyl)bis(methylene))dimalonateMalonic Ester Derivative
Terminal AlkyneAlkyne, Base (e.g., n-BuLi)3,5-Bis(prop-2-yn-1-yl)-1,2,4-oxadiazoleDialkyne

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers a pathway to a wide array of novel heterocyclic structures. The presence of two reactive chloromethyl groups on the stable 1,2,4-oxadiazole core makes this compound a versatile building block in medicinal and materials chemistry. ontosight.ai The outcomes of these derivatization reactions, particularly in terms of regioselectivity and stereoselectivity, are governed by the inherent symmetry of the starting material and the nature of the reagents employed.

Regioselectivity

The concept of regioselectivity in the derivatization of this compound is centered on the selective reaction of one of the two identical chloromethyl groups. The starting molecule possesses C₂ᵥ symmetry, rendering the two -CH₂Cl groups at positions 3 and 5 chemically equivalent.

Consequently, the initial nucleophilic substitution reaction does not exhibit regioselectivity, as attack is equally probable at either of the two electrophilic chloromethyl carbons. This typically leads to a mixture of mono-substituted and di-substituted products, with the ratio depending on the stoichiometry of the nucleophile and the reaction conditions. Achieving selective mono-alkylation requires careful control of these conditions, such as using a limited amount of the nucleophile.

Regioselectivity becomes a critical factor in a sequential derivatization strategy. Once the first chloromethyl group is substituted, the molecule's symmetry is broken. The newly introduced substituent at the 3- (or 5-) position electronically influences the 1,2,4-oxadiazole ring, which in turn alters the reactivity of the remaining chloromethyl group at the 5- (or 3-) position.

For instance, if the first substituent (R¹) is electron-withdrawing, it will decrease the electron density of the heterocyclic ring, thereby deactivating the second chloromethyl group towards a subsequent nucleophilic attack. This deactivation could facilitate the isolation of the mono-substituted product. Conversely, an electron-donating R¹ group might have a smaller deactivating effect or even slightly activate the ring, potentially favoring di-substitution.

While studies focusing specifically on the sequential derivatization of this compound are not extensively detailed in the literature, the reactivity of the chloromethyl group on similar 1,2,4-oxadiazole scaffolds has been demonstrated. For example, the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been shown to react with various N- and S-nucleophiles. researchgate.net These reactions underscore the viability of using nucleophilic substitution to derivatize the chloromethyl positions of the target compound.

The table below summarizes the types of nucleophiles that have been successfully reacted with the chloromethyl group on a related 1,2,4-oxadiazole platform, illustrating the potential transformations for this compound. researchgate.net

Nucleophile TypeSpecific Reagent ExampleResulting Functional Group
N-NucleophileAzide (e.g., NaN₃)Azidomethyl
N-NucleophileAminesAminomethyl
S-NucleophileThiolsThioether
S-NucleophileThiocyanate (e.g., KSCN)Thiocyanatomethyl

This table illustrates potential derivatizations based on reactions reported for analogous compounds. researchgate.net

Stereoselectivity

Stereoselectivity is not an intrinsic factor in the derivatization of the achiral this compound with achiral nucleophiles, as the resulting products are also achiral. However, stereochemical considerations become important under two specific circumstances:

Reaction with Chiral Nucleophiles: When this compound is reacted with a chiral, non-racemic nucleophile, the substitution reaction at the prochiral methylene carbon leads to the formation of a pair of diastereomers. The degree of diastereoselectivity would depend on the steric and electronic interactions between the chiral nucleophile and the substrate in the transition state. Without specific directing groups, high levels of diastereoselectivity are often challenging to achieve.

Creation of a New Stereocenter: A derivatization sequence can be designed to generate a new chiral center on the substituent. For example, the product of a nucleophilic substitution could be further modified in a subsequent step to create a stereocenter. The 1,2,4-oxadiazole core would then act as a neighboring group, which could potentially influence the stereochemical outcome of such a reaction.

Currently, there is a lack of specific research findings in the literature detailing stereoselective derivatizations of this compound. The development of such methodologies would be a valuable contribution to the synthetic utility of this compound, enabling access to chiral molecules for applications in areas like asymmetric catalysis and pharmaceutical development.

Advanced Spectroscopic and Structural Characterization of 3,5 Bis Chloromethyl 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 1,2,4-oxadiazole (B8745197) derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of 1,2,4-oxadiazole derivatives, the protons of the chloromethyl (-CH₂Cl) groups are particularly diagnostic. For instance, in a derivative like 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), the chloromethyl protons typically appear as a singlet, as they lack adjacent protons to couple with. mdpi.com The exact chemical shift can vary depending on the solvent and the electronic nature of the substituent at the C3 position. For many 3-aryl-5-chloromethyl-1,2,4-oxadiazoles, this singlet is found in the range of δ 4.8-5.8 ppm. ijpcbs.comnih.gov

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. The carbons of the 1,2,4-oxadiazole ring (C3 and C5) are characteristically deshielded and resonate at low field, typically in the range of δ 160-180 ppm. researchgate.netarkat-usa.org The specific shifts are influenced by the substituents attached. The carbon of the chloromethyl group (-CH₂Cl) usually appears at a higher field, often between δ 30-45 ppm. Spectroscopic data for various 3,5-disubstituted 1,2,4-oxadiazoles confirm these assignments and demonstrate how changes in substitution affect the chemical shifts of the ring carbons. researchgate.netscielo.br

Table 1: Representative NMR Data for 1,2,4-Oxadiazole Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Solvent
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole scielo.br ¹³C 175.9 (C5), 168.2 (C3) CDCl₃
5,5'-Dimethyl-3,3'-bi(1,2,4-oxadiazole) arkat-usa.org ¹³C 178.4 (C5), 160.0 (C3), 12.4 (CH₃) CDCl₃
3-(4-Bromo-2-fluorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole derivative ijpcbs.com ¹H 5.64 (s, 2H, -OCH₂) DMSO-d₆

| 3-(4-Bromo-2-fluorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole derivative ijpcbs.com | ¹³C | 176 (C5), 164 (C3), 62 (-OCH₂) | DMSO-d₆ |

Note: Data is for illustrative derivatives as specific experimental data for 3,5-Bis(chloromethyl)-1,2,4-oxadiazole is not widely published. The 's' denotes a singlet peak in ¹H NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1,2,4-oxadiazole derivatives, the IR spectrum is characterized by several distinct absorption bands.

The vibrations of the 1,2,4-oxadiazole ring itself give rise to a series of characteristic peaks. The C=N stretching vibration is typically observed in the region of 1600-1620 cm⁻¹. arkat-usa.org Other significant absorptions related to the ring structure, such as C-O-N stretching, can be found in the fingerprint region (below 1500 cm⁻¹). For example, bands around 1560-1590 cm⁻¹ and 1400-1450 cm⁻¹ are often assigned to the heterocyclic ring system. ijpcbs.comarkat-usa.org

The presence of the chloromethyl groups is indicated by C-H stretching vibrations of the methylene (B1212753) group, usually found just below 3000 cm⁻¹, and a C-Cl stretching absorption, which typically appears in the lower frequency region of 800-600 cm⁻¹. The exact positions of these bands help confirm the presence of the key structural motifs within the molecule. researchgate.net

Table 2: Typical IR Absorption Frequencies for 1,2,4-Oxadiazole Derivatives

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3110-3050
Aliphatic C-H (-CH₂) Stretching 2970-2910
C=N (Oxadiazole Ring) Stretching 1620-1600
C=C (Aromatic Ring, if present) Stretching 1590-1550
C-O (Oxadiazole Ring) Stretching 1140-1090

Note: These are general ranges and can vary based on the specific molecular structure and its environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at m/z 182, based on the most common isotopes (C₄H₄³⁵Cl₂N₂O). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative peak intensities for [M]⁺, [M+2]⁺, and [M+4]⁺.

The fragmentation of 1,2,4-oxadiazoles under electron impact (EI) ionization is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.netnih.gov A common fragmentation pathway involves the rupture of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and nitrile oxide radical cations, or other characteristic fragment ions. researchgate.net

For this compound, fragmentation could also involve the loss of a chlorine atom (Cl•) or a chloromethyl radical (•CH₂Cl) from the molecular ion. The loss of HCl is another common fragmentation pathway for alkyl halides. miamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental formula. arkat-usa.orgscielo.br

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z (for ³⁵Cl) Description
[M]⁺ [C₄H₄Cl₂N₂O]⁺ 182 Molecular Ion
[M-Cl]⁺ [C₄H₄ClN₂O]⁺ 147 Loss of a chlorine radical
[M-CH₂Cl]⁺ [C₃H₂ClN₂O]⁺ 133 Loss of a chloromethyl radical

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions.

These studies also reveal details about crystal packing, which is often governed by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, and π-π stacking interactions when aromatic substituents are present. researchgate.net Such data is critical for understanding the solid-state properties of the material and for rational drug design when the molecule is of pharmaceutical interest.

Table 4: Illustrative Crystallographic Data for a 1,2,4-Oxadiazole Derivative

Parameter 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole beilstein-journals.org
Chemical Formula C₁₂H₁₃N₃O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.648(3)
b (Å) 12.016(4)
c (Å) 10.021(3)
β (°) 108.01(3)

Note: This data is for a representative derivative to illustrate the type of information obtained from X-ray diffraction analysis.

Computational and Theoretical Investigations of 3,5 Bis Chloromethyl 1,2,4 Oxadiazole

Electronic Structure and Aromaticity AnalysisA detailed analysis of the electronic structure, frontier molecular orbitals (HOMO-LUMO), or the aromaticity of the 1,2,4-oxadiazole (B8745197) ring within this specific compound has not been published.

Further experimental and computational research is required to characterize 3,5-Bis(chloromethyl)-1,2,4-oxadiazole and elucidate its chemical and physical properties.

Applications of 3,5 Bis Chloromethyl 1,2,4 Oxadiazole As a Synthetic Intermediate in Specialized Chemical Fields

Precursor in Materials Science Research

In the field of materials science, 3,5-bis(chloromethyl)-1,2,4-oxadiazole holds potential as a precursor for the development of advanced organic materials with tailored electronic and photophysical properties. The electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring makes it a desirable component in materials designed for electronic applications.

Development of Organic Light-Emitting Diodes (OLEDs) Host Materials

The 1,2,4-oxadiazole moiety is a known component in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net Bipolar host materials possess both hole-transporting and electron-transporting capabilities, which leads to a more balanced charge injection and transport in the emissive layer of the OLED, ultimately improving device efficiency. rsc.org The 1,2,4-oxadiazole ring can serve as an effective electron-transporting unit.

While direct synthesis of OLED host materials from this compound is not extensively documented in dedicated studies, its structure is amenable to such applications. The two chloromethyl groups can be functionalized with hole-transporting moieties, such as carbazole (B46965) or triphenylamine derivatives, through nucleophilic substitution reactions. This would result in a bipolar molecule where the 1,2,4-oxadiazole core facilitates electron transport and the appended groups manage hole transport. The non-conjugated linkage provided by the methylene (B1212753) groups could help to maintain a high triplet energy, which is crucial for hosting blue phosphorescent emitters. ep2-bayreuth.de

Polymer Synthesis and Polymeric Systems

The bifunctional nature of this compound makes it a candidate for the synthesis of polymers with the 1,2,4-oxadiazole unit integrated into the polymer backbone. Research on the related isomer, 2,5-bis(chloromethyl)-1,3,4-oxadiazole, has demonstrated its use in the preparation of conjugated polymers like poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene) via dehydrohalogenation polymerization. tu-dresden.de This suggests that this compound could similarly undergo polymerization reactions to yield novel polymeric systems.

The incorporation of the 1,2,4-oxadiazole ring into a polymer backbone is of interest for creating materials with high thermal stability and specific electronic properties. Such polymers could find applications as electron-transporting materials in organic electronics or as high-performance materials. The polymerization would likely proceed through the reaction of the chloromethyl groups with suitable comonomers, leading to the formation of a polymer chain with repeating 1,2,4-oxadiazole units.

Intermediates for Advanced Agrochemicals and Pesticides

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the development of new agrochemicals due to its broad spectrum of biological activities. d-nb.info this compound can serve as a starting material for the synthesis of various derivatives with potential applications as nematicides, antibacterial, and antifungal agents.

Nematicidal Agent Development

Plant-parasitic nematodes represent a significant threat to agriculture, causing substantial economic losses. The development of effective and environmentally safer nematicides is an ongoing area of research. Derivatives of 1,2,4-oxadiazole have shown considerable promise as nematicidal agents. mdpi.comdntb.gov.ua

Notably, research has demonstrated that the introduction of a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring can lead to compounds with excellent nematicidal activity. mdpi.com For instance, a study on 1,2,4-oxadiazole derivatives revealed that compounds bearing a chloromethyl group at the 5-position exhibited potent activity against the pine wood nematode, Bursaphelenchus xylophilus. mdpi.com The structure-activity relationship (SAR) studies from this research indicated that the presence of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring is crucial for enhancing nematicidal activity. mdpi.com

The following table summarizes the nematicidal activity of selected 5-(chloromethyl)-1,2,4-oxadiazole derivatives against B. xylophilus.

**Table 1: Nematicidal Activity of 5-(Chloromethyl)-1,2,4-Oxadiazole Derivatives against *B. xylophilus***

Compound ID Ar (Substituent at 3-position) X (Substituent at 5-position) LC50 (μg/mL)
A1 4-F-C6H4 Cl 2.4
A2 4-Cl-C6H4 Cl 2.8
A3 4-Br-C6H4 Cl 3.3
B1 4-CH3-C6H4 Cl 2.6

These findings underscore the importance of the 5-chloromethyl-1,2,4-oxadiazole moiety as a key structural feature for the design of new and effective nematicides. The high activity of these compounds suggests that this compound could be a valuable intermediate for creating even more complex and potentially more potent nematicidal agents by functionalizing both chloromethyl groups.

Antibacterial and Antifungal Agent Research

The 1,2,4-oxadiazole ring is a component of various compounds with demonstrated antibacterial and antifungal properties. ijpsjournal.comnih.gov The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens.

While specific studies on the antimicrobial activity of derivatives of this compound are not extensively detailed, the broader class of 1,2,4-oxadiazoles has been widely investigated for these properties. For example, various 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities. semanticscholar.org The structural similarities and shared heterocyclic core suggest that derivatives of this compound could also exhibit significant antimicrobial effects.

The two chloromethyl groups on the this compound scaffold provide convenient handles for the introduction of various pharmacophores known to contribute to antimicrobial activity. By reacting the chloromethyl groups with different nucleophiles, a library of new derivatives can be synthesized and screened for their efficacy against a range of bacterial and fungal strains.

Building Blocks in Medicinal Chemistry Research

The 1,2,4-oxadiazole heterocycle is a well-established and important scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities. nih.govnih.gov This has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

This compound, with its two reactive chloromethyl groups, represents a highly versatile building block for the synthesis of novel drug candidates. The ability to perform selective mono- or di-substitution reactions on the chloromethyl groups allows for the construction of complex molecular architectures. This bifunctionality enables the introduction of two different substituents, which can be tailored to interact with specific biological targets.

For example, one chloromethyl group could be functionalized to introduce a group that enhances binding to a target receptor, while the other could be modified to improve the pharmacokinetic properties of the molecule, such as solubility or metabolic stability. The 1,2,4-oxadiazole core itself serves as a rigid linker that can appropriately position the appended functionalities for optimal interaction with a biological target.

The versatility of this compound as a synthetic intermediate opens up possibilities for its use in the development of a wide range of therapeutic agents. Its potential as a precursor for various bioactive molecules makes it a valuable tool for medicinal chemists in the discovery of new drugs. researchgate.netmdpi.com

Design of Pharmacophores and Bioisosteres

The 1,2,4-oxadiazole ring system is widely recognized in medicinal chemistry as a bioisostere for amide and ester functional groups. beilstein-journals.orgresearchgate.netlifechemicals.com Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, such as metabolic stability, bioavailability, and potency, by replacing a functional group with another that has similar steric and electronic characteristics. The 1,2,4-oxadiazole ring is often employed to replace the hydrolytically labile ester and amide bonds, thereby improving the metabolic stability of drug candidates. beilstein-journals.org

While direct studies detailing the use of this compound in the design of specific pharmacophores are not extensively documented in publicly available literature, its structural features make it an ideal candidate for such applications. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The rigid 1,2,4-oxadiazole core of this compound can serve as a central scaffold to position various pharmacophoric elements in a defined spatial orientation.

The two chloromethyl groups can be readily displaced by a variety of nucleophiles, such as phenols, thiols, amines, and carbanions, allowing for the introduction of a wide array of functional groups. This "decoration" of the central scaffold enables the systematic exploration of the chemical space around the 1,2,4-oxadiazole core to identify optimal interactions with a biological target. For instance, by reacting this compound with two different nucleophiles, a library of disubstituted 1,2,4-oxadiazole derivatives can be generated, each with a unique set of substituents at the 3 and 5 positions. This approach allows for the rapid generation of diverse molecules for screening and the identification of new pharmacophores.

The following table illustrates the potential for generating diverse pharmacophores from this compound:

Nucleophile (Nu-H)Resulting Functional Group (-CH₂-Nu)Potential Pharmacophoric Feature
Phenol (Ar-OH)Aryl ether (-CH₂-O-Ar)Aromatic, Hydrogen Bond Acceptor
Thiophenol (Ar-SH)Aryl thioether (-CH₂-S-Ar)Aromatic, Hydrophobic
Amine (R₂NH)Substituted amine (-CH₂-NR₂)Hydrogen Bond Donor/Acceptor, Basic
Carboxylate (R-COO⁻)Ester (-CH₂-O-CO-R)Hydrogen Bond Acceptor
Azide (N₃⁻)Azide (-CH₂-N₃)Dipolar, Precursor for Triazoles

Ligand Binding Studies

The structural rigidity of the 1,2,4-oxadiazole ring is a key feature in the context of ligand binding. It reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a target protein. By using this compound as a scaffold, medicinal chemists can design ligands where the appended functional groups are held in specific orientations, allowing for a more precise probing of the binding pocket of a receptor or enzyme.

For example, a study on 3,5-disubstituted-1,2,4-oxadiazoles as catalytic inhibitors of human DNA topoisomerase IIα demonstrated that the rigid oxadiazole backbone was intended to enhance interactions with the ATP binding site. nih.gov Molecular dynamics simulations and dynophore models provided insights into the molecular recognition with the macromolecular target. nih.gov This highlights the importance of the rigid scaffold in facilitating specific ligand-protein interactions.

The ability to generate a library of compounds from this compound allows for systematic structure-activity relationship (SAR) studies. By varying the substituents at the 3 and 5 positions and evaluating the binding affinity of each analog, researchers can deduce which functional groups and what spatial arrangements are critical for potent and selective binding.

The following table outlines a hypothetical ligand binding study for a series of compounds derived from this compound targeting a hypothetical enzyme:

Compound IDR¹ at C3 (-CH₂-Nu¹)R² at C5 (-CH₂-Nu²)Binding Affinity (Kᵢ, nM)
A-1-CH₂-O-Ph-CH₂-O-Ph500
A-2-CH₂-O-(4-F-Ph)-CH₂-O-(4-F-Ph)250
A-3-CH₂-NH-Bn-CH₂-NH-Bn100
A-4-CH₂-S-Ph-CH₂-S-Ph750

Such data, although hypothetical in this context, would be invaluable in understanding the binding requirements of the target and in guiding further optimization efforts.

Exploration of Chemical Space for Lead Compound Optimization

Lead compound optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The versatility of this compound as a synthetic intermediate makes it a powerful tool for exploring the chemical space around a lead compound.

Starting with a lead structure that contains a 1,2,4-oxadiazole core, or by introducing this core as a bioisosteric replacement, the two chloromethyl groups of this compound offer two independent points for chemical modification. This allows for the rapid synthesis of a focused library of analogs to probe the structure-activity relationships.

For example, if a lead compound has a specific pharmacophore, this compound can be used to systematically vary the linkers and peripheral functional groups to optimize interactions with the target. The ability to introduce a wide range of chemical functionalities allows for the fine-tuning of properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for drug-like properties.

A study on the discovery of 1,2,4-oxadiazole derivatives as potential acetylcholine receptor nematicides utilized 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) as a key intermediate. nih.gov Although this is a mono-chloromethyl derivative, the principle of using the reactive chloromethyl group to introduce various substituents for lead optimization is clearly demonstrated. The study showed that the introduction of chloromethyl or bromomethyl at the 5-position enhanced the nematicidal activity. nih.gov This exemplifies how the reactive handles on the oxadiazole ring can be exploited to improve biological activity.

The generation of a combinatorial library of compounds from this compound can be a highly efficient strategy for lead optimization. By reacting the starting material with a diverse set of nucleophiles in a parallel synthesis format, a large number of analogs can be prepared and screened, accelerating the identification of an optimized lead candidate.

The following table illustrates a hypothetical lead optimization campaign using this compound:

Lead CompoundModification StrategyResulting AnalogImproved Property
A compound with a central ester groupBioisosteric replacement with 1,2,4-oxadiazole and subsequent functionalizationAnalog with a 3,5-disubstituted-1,2,4-oxadiazole coreEnhanced metabolic stability
A lead with suboptimal potencyIntroduction of hydrogen bond donors/acceptors via reaction with various amines and phenolsLibrary of N- and O-substituted analogsIncreased binding affinity
A lead with poor solubilityIntroduction of polar functional groups via reaction with hydrophilic nucleophilesAnalogs with appended hydroxyl or carboxyl groupsImproved aqueous solubility

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for 3,5-Bis(chloromethyl)-1,2,4-Oxadiazole

While the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, specific, high-yield, and scalable methods for this compound are not extensively reported. Future research should prioritize the development of robust synthetic protocols.

One plausible and direct approach involves the reaction of 2-chloroacetamidoxime with chloroacetyl chloride. This method is an extension of the general synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides. researchgate.netscispace.com The reaction likely proceeds through the initial O-acylation of the amidoxime (B1450833) followed by a cyclodehydration step to form the oxadiazole ring. Optimization of reaction conditions, including solvent, temperature, and base, will be crucial to maximize yield and purity.

Another potential route could be the oxidative cyclization of a suitable precursor. For instance, methods involving the base-promoted reaction of nitriles and aldehydes with hydroxylamine (B1172632) hydrochloride could be adapted. rsc.org Furthermore, the exploration of one-pot syntheses starting from readily available materials would be highly valuable for efficient production. nih.gov

Table 1: Potential Synthetic Routes for this compound

Precursors Reaction Type Potential Advantages
2-Chloroacetamidoxime and Chloroacetyl Chloride Acylation and Cyclodehydration Direct, utilizes common reaction for oxadiazole synthesis.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation of this compound is paramount for optimizing its synthesis and controlling byproduct formation. The conventional pathway for 1,2,4-oxadiazole (B8745197) formation from amidoximes and acyl chlorides involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclization. nih.govnih.govmdpi.com

Mechanistic studies, potentially employing isotopic labeling and kinetic analysis, could elucidate the finer details of this transformation for the specific case of the bis(chloromethyl) derivative. For instance, investigating the rate-determining step and the influence of the electron-withdrawing chloromethyl groups on the cyclization process would provide valuable insights. Furthermore, understanding the mechanism of alternative synthetic routes, such as oxidative cyclizations, will be essential for developing novel and more efficient methodologies. mdpi.com

Advanced Computational Studies for Predictive Design

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies could be utilized to predict the biological activity of derivatives of this compound. nih.govresearchgate.net By computationally screening virtual libraries of compounds derived from this scaffold, researchers can prioritize the synthesis of molecules with the highest potential for specific applications, such as in drug discovery. For example, studies on other haloalkyl-substituted 1,2,4-oxadiazoles have shown their potential as nematicides, suggesting a possible avenue for predictive modeling. nih.govmdpi.com

Table 2: Potential Computational Studies on this compound

Computational Method Research Focus Potential Outcomes
Density Functional Theory (DFT) Electronic structure, reactivity Prediction of reaction sites, spectral properties.
Molecular Docking Interaction with biological targets Identification of potential drug candidates.

Exploration of New Derivatization Pathways and Applications

The two reactive chloromethyl groups are the key to the synthetic utility of this compound, allowing for a wide range of derivatization reactions. ontosight.ai Nucleophilic substitution reactions on the chloromethyl groups can be used to introduce a variety of functional groups, leading to the synthesis of diverse libraries of new compounds.

For example, reaction with amines, alcohols, thiols, and other nucleophiles can lead to the formation of new C-N, C-O, and C-S bonds, respectively. nih.goverciyes.edu.tr This opens up possibilities for creating molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. The introduction of haloalkyl groups has been shown to enhance the biological activity of 1,2,4-oxadiazole derivatives, highlighting the potential of such derivatizations. nih.govmdpi.com The synthesis of bis-1,2,4-oxadiazole derivatives has also been reported as a route to novel functional materials. arkat-usa.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards high-throughput screening and optimization. nih.govbeilstein-journals.org Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for scalability. researchgate.netnih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the nucleophiles used in the derivatization of the bis(chloromethyl) scaffold. This approach, combined with high-throughput screening, can accelerate the discovery of new molecules with desired properties. The synthesis of other 1,2,4-oxadiazoles has already been successfully demonstrated in flow reactors, paving the way for the application of this technology to the target compound. nih.govbeilstein-journals.org

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation.
  • Purification : Sequential crystallization (water-ethanol) improves purity and yield.

Q. Table 1: Synthesis Optimization Parameters

Reaction TypeSolventCatalystTime (h)Yield (%)Reference
CyclizationDMSONone1865
Schiff Base FormationEthanolAcetic Acid470–85

What spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Basic Research Question
Key techniques include:

  • Elemental Analysis : Validates molecular composition .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .
  • NMR Spectroscopy : Confirms substituent positions (¹H NMR for chloromethyl protons; ¹³C/¹⁵N NMR for ring connectivity) .
  • X-ray Diffraction : Resolves crystal structures (e.g., single-crystal analysis for energetic materials) .
  • Thermal Analysis (DSC) : Assesses stability (decomposition >200°C for energetic derivatives) .

Methodological Tip : Combine multiple techniques for cross-validation. For example, IR and NMR can resolve ambiguities in substituent orientation.

How do structural modifications (e.g., aryl substituents) influence the bioactivity of this compound derivatives?

Advanced Research Question

  • Anticancer Activity : 3,5-Diaryl derivatives induce apoptosis in DU 145 prostate cancer cells (IC₅₀ = 12–25 µM) but show lower toxicity in HEK-293 cells, suggesting selectivity .
  • Antioxidant Activity : Vanillin-substituted derivatives exhibit enhanced ABTS⁺ and DPPH radical scavenging (80–90% inhibition at 50 µM) due to electron-donating groups .
  • Antimicrobial Activity : Pyrazole-oxadiazole conjugates show broad-spectrum activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .

Q. Table 2: Structure-Activity Relationships

SubstituentBioactivityMechanismReference
3,5-DiarylCytotoxicity (DU 145)Apoptosis via caspase-3
Vanillin (A-ring)Antioxidant (ABTS⁺/DPPH)Radical scavenging
Pyrazole ConjugatesAntibacterial (Gram±)Membrane disruption

How can computational methods predict the energetic performance of this compound-based materials?

Advanced Research Question

  • Density Functional Theory (DFT) : Gaussian 03 calculates detonation velocity (9046 m/s) and pressure (37.4 GPa) for linked oxadiazole/1,2,5-oxadiazole salts, outperforming RDX .
  • Thermodynamic Simulations : Predict thermal stability (Tₐ > 150°C) and sensitivity (impact sensitivity = 14 J) for safe handling .

Validation : Experimental X-ray data (e.g., crystal density = 1.85 g/cm³) align with computational predictions .

How can researchers reconcile discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question
Common sources of contradiction include:

  • Assay Variability : Differences in cell lines (e.g., DU 145 vs. HEK-293) or bacterial strains .
  • Concentration Gradients : IC₅₀ values vary with dosing regimens (e.g., 24h vs. 48h exposure) .
  • Structural Heterogeneity : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity .

Q. Resolution Strategy :

  • Standardize assays (e.g., MTT for cytotoxicity, broth microdilution for MIC).
  • Use isogenic cell lines and control compounds (e.g., doxorubicin for cytotoxicity benchmarks) .

What role does the 1,2,4-oxadiazole scaffold play in designing β-amyloid probes for Alzheimer’s research?

Advanced Research Question
3,5-Diphenyl-1,2,4-oxadiazole derivatives bind β-amyloid fibrils via π-π stacking and hydrophobic interactions, validated by fluorescence quenching and molecular docking .

  • Experimental Validation : Radiolabeled derivatives show >90% binding affinity in vitro .

Methodological Insight : Combine computational docking (AutoDock Vina) with surface plasmon resonance (SPR) for binding kinetics .

How can researchers mitigate toxicity concerns in this compound-based drug candidates?

Advanced Research Question

  • Selective Toxicity : Structure optimization (e.g., PEGylation) reduces off-target effects in normal cells .
  • Metabolic Profiling : LC-MS/MS identifies toxic metabolites (e.g., chloromethyl hydrolysis products) .

Case Study : Schiff base derivatives show 10-fold lower toxicity in HEK-293 cells compared to parent compounds .

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3,5-Bis(chloromethyl)-1,2,4-oxadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.